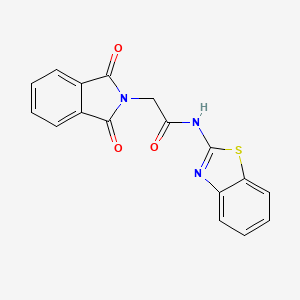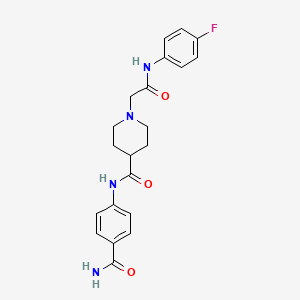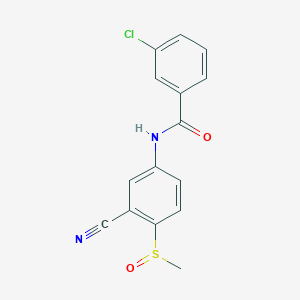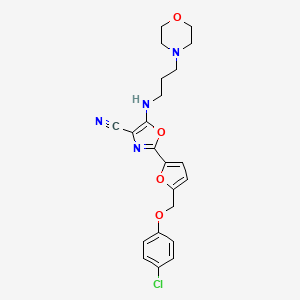
2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
One area of research focuses on the synthesis of novel pyridine and fused pyridine derivatives, including structures similar to the specified compound. These studies often investigate the molecular docking and in vitro screening of these compounds for potential biological activities. For instance, Flefel et al. (2018) synthesized a series of new pyridine derivatives and evaluated their antimicrobial and antioxidant activities through molecular docking screenings towards specific target proteins (Flefel et al., 2018).
Coordination Chemistry and Water Oxidation
Research by Zong and Thummel (2005) into Ru complexes for water oxidation, involving ligands related to pyridazine derivatives, highlights the relevance of such compounds in designing efficient catalysts for oxygen evolution reactions (Zong & Thummel, 2005).
Heterocyclic Synthesis Under Microwave Irradiation
Ashok et al. (2006) demonstrated the synthesis of benzothiazines with pyridin-2-yl derivatives under microwave irradiation, illustrating the compound's role in facilitating the development of pharmaceutical agents with potential COX-2 inhibitory and cardiotonic activities (Ashok et al., 2006).
Luminescent Compounds for Biological Sensing
The synthesis and coordination chemistry of pyridine derivatives, including those similar to the specified compound, have been explored for their potential in creating luminescent compounds for biological sensing. Halcrow (2005) reviewed the synthesis of such ligand types and their complex chemistry, which includes applications in luminescent lanthanide compounds (Halcrow, 2005).
Pyridazin-3-one Derivatives Synthesis
Ibrahim and Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives, exploring the reactivity of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This research provides insights into the structural flexibility and potential applications of pyridazin-3-one derivatives in synthesizing fused azines (Ibrahim & Behbehani, 2014).
Mecanismo De Acción
Target of Action
It’s known that similar pyrimidine derivatives have a wide range of pharmacological activities .
Mode of Action
Pyrimidine derivatives, which this compound is a part of, are known to interact with various biological targets leading to diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) and found to present anti-fibrotic activities .
Result of Action
The compound has been found to exhibit anti-fibrotic activities. Specifically, it effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might have potential as an anti-fibrotic drug.
Propiedades
IUPAC Name |
2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYQNSXZFLQRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)



![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)


![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
